

bevrimat analog comparison anti-HIV-1 potency

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Compound Focus: Bevirimat

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Bevirimat and the Quest for Improved Analogs

Bevirimat (BVM) was the **first-in-class HIV-1 maturation inhibitor**. It blocks the final step of viral maturation by preventing the cleavage of the capsid protein (CA) from spacer peptide 1 (SP1), leading to the production of non-infectious viral particles [1]. Despite promising early clinical results, its development was halted in Phase IIb trials due to **limited efficacy against HIV-1 strains containing natural polymorphisms in the SP1 region** (e.g., V7A, T8Δ) [2] [3]. This spurred research into second-generation analogs, primarily through modifications at the **C-3** and **C-28** positions of the betulinic acid core structure [4] [5].

The following table summarizes key **Bevirimat** analogs and their reported anti-HIV-1 potency. The primary metric for comparison is the **half-maximal inhibitory concentration (IC₅₀ or EC₅₀)**, with lower values indicating greater potency.

Compound	Key Structural Modification	Reported Anti-HIV-1 Potency (IC ₅₀ or EC ₅₀)	Notable Features / Target Strains
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| **Bevirimat (BVM)** | Prototype molecule | **0.0013 μM** (MT-2, HIV-1 3B) [1] **0.04 μM** [2] | First-in-class MI; limited activity against SP1 polymorphic strains (e.g., V7A) [2] [3] || **Compound 7** [2] | C-28 modified derivative | **0.016 μM** [2] | ~2.5x more active than BVM; higher selectivity index; improved aqueous solubility [2] || **Compound 14a** [3] [6] | 30-diethylphosphonate analog of BVM | **0.02 μM** [3] [6] | Comparable potency to BVM; significantly higher selectivity index (SI: 3450 vs. 967) [3] [6] || **Compound**

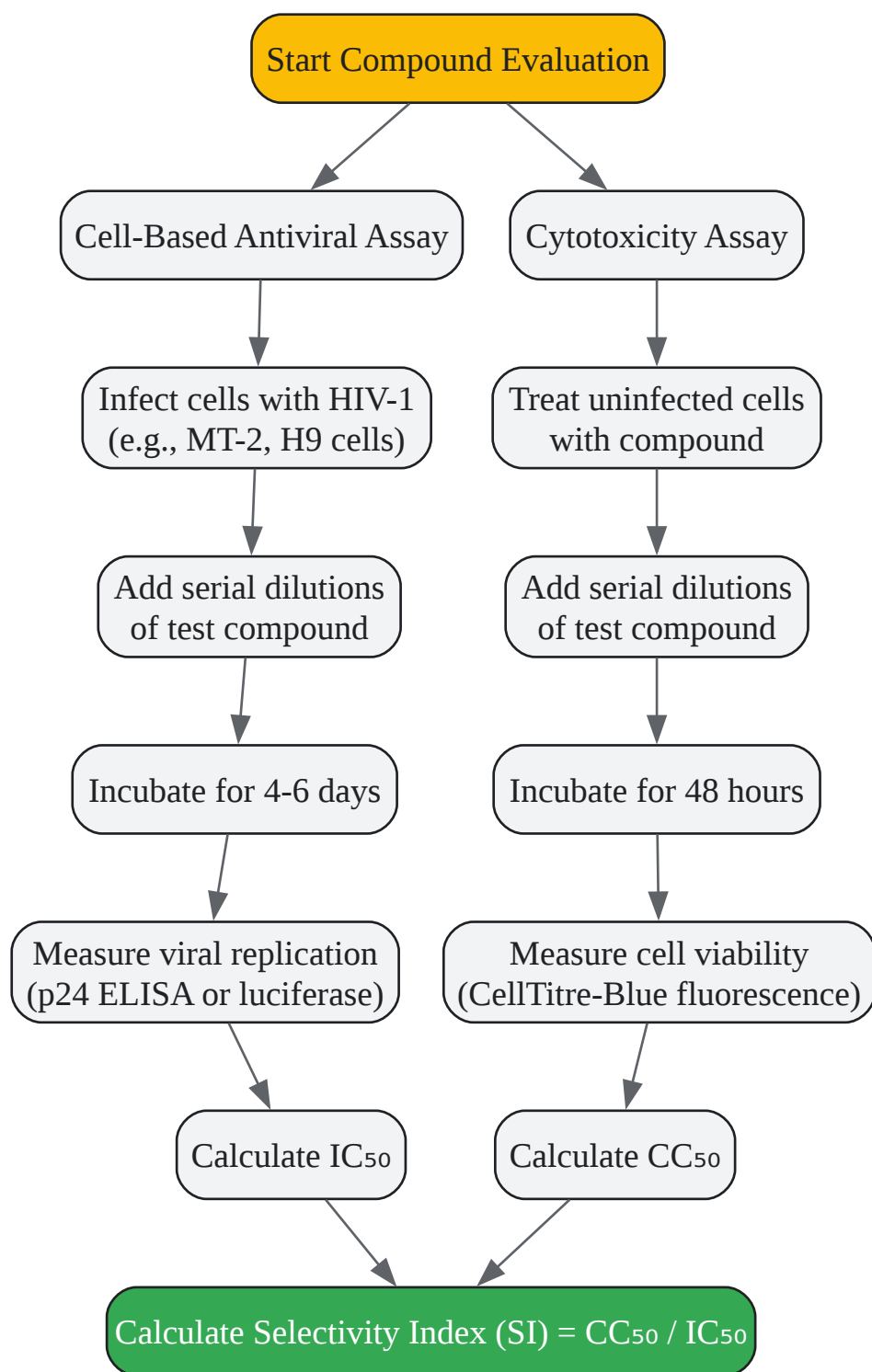
41 [5] | C-28 piperazine amide substitution | **0.0059 μM** [5] | 15-fold increase in potency vs. BVM; pure maturation inhibitor without anti-entry activity [5] | | **Compound 18c** [7] | C-28 modified with caffeic acid & piperazine | **Not specified (μM)** | 3x more potent vs. wild-type (NL4-3); **51x more potent vs. BVM-resistant (NL4-3/V370A)** [7] | | **CV-10236 Series** [4] | C-28 alkyl amine with varying linker length | **Varies by linker length** | Shorter carbon linkers (1C) associated with better activity vs. HIV-1 subtype B and C [4] |

Key Experimental Protocols for Evaluation

The potency data cited in this guide were generated using standardized and well-regarded virological assays. Understanding these methodologies is crucial for interpreting and comparing the results.

- **Cell-Based Antiviral Replication Assay:** This is a common method to determine the **IC₅₀ (Half Maximal Inhibitory Concentration)**.
 - **Infection:** Susceptible cell lines (e.g., MT-2, H9 lymphocytes) are infected with a specific strain of HIV-1 (e.g., NL4-3, HIV-1 3B) [1].
 - **Compound Treatment:** Infected cells are cultured in the presence of serial dilutions of the test compound [4].
 - **Endpoint Measurement:** After a set incubation period (e.g., 4-6 days), viral replication is quantified. This can be done by:
 - Measuring viral protein **p24** levels via ELISA [1].
 - Using engineered reporter viruses (e.g., TZM-bl cells) that express **luciferase** upon infection, with luminescence directly correlating with viral infectivity [4].
 - **Data Analysis:** The IC₅₀ is calculated as the compound concentration that reduces the viral replication signal (p24 or luminescence) by 50% compared to an untreated control [4].
- **Cytotoxicity Assay (CC₅₀):** To ensure that antiviral activity is not due to general cell death, the **CC₅₀ (Cytotoxic Concentration 50%)** is determined in parallel.
 - Uninfected cells are treated with the test compounds, and cell viability is measured after 48 hours using reagents like **CellTitre-Blue**, which fluoresces in metabolically active cells [4].
 - The **Selectivity Index (SI)**, a key indicator of a compound's safety window, is calculated as **SI = CC₅₀ / IC₅₀** [2] [3].

The workflow for determining antiviral activity and cytotoxicity is summarized below:



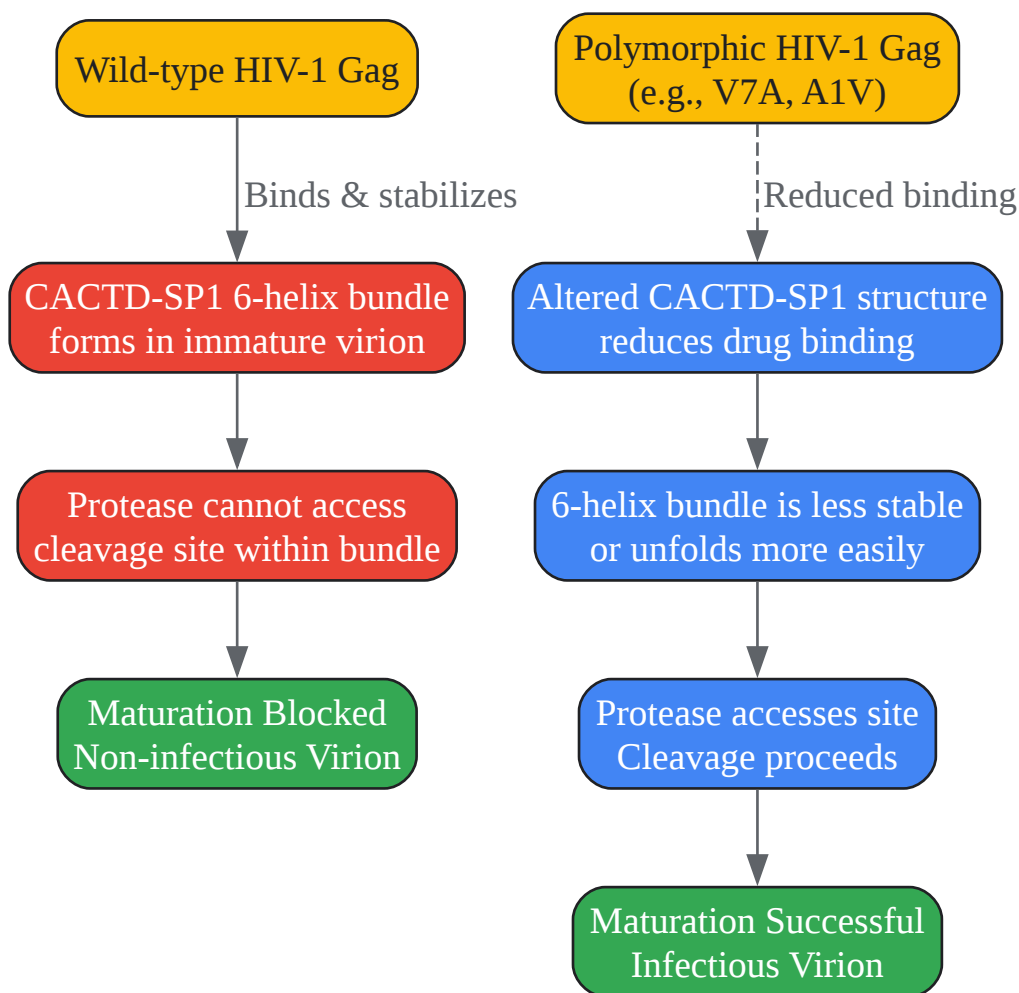
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Structure-Activity Relationships and Mechanism

Research into second-generation analogs has revealed critical insights into how chemical structure influences function and potency.

- **Impact of C-28 Modifications:** Adding specific substituents at the **C-28 position** is a key strategy to improve potency, particularly against resistant strains.
 - **Linker Length:** Studies show that for C-28 alkyl amine derivatives, **shorter carbon linkers (1C) are associated with better activity** against both HIV-1 subtype B and C compared to longer linkers (2C, 3C) [4].
 - **Privileged Structures:** Incorporating motifs like **piperazine** and **caffeic acid** at C-28 can dramatically boost activity. For example, compound **18c** showed a 51-fold increase in potency against a major BVM-resistant strain (NL4-3/V370A) [7].
 - **Phosphorus-Containing Groups:** Introducing a **phosphonate group** directly to the triterpene system (e.g., compound **14a**) can yield analogs with potency comparable to BVM but a much higher selectivity index, suggesting a better safety profile [3] [6].
- **Molecular Mechanism and Resistance:** Advanced structural biology techniques have illuminated how these compounds work.
 - **Stabilizing the Immature Lattice:** **Bevirimat** and its analogs bind to the **C-terminal domain of the capsid protein and spacer peptide 1 (CACTD-SP1)**. This binding **stabilizes a 6-helix bundle structure**, preventing its unfolding. Since the viral protease cannot access the cleavage site hidden within this stable bundle, the crucial final step of maturation is blocked [8].
 - **Resistance Explained:** Polymorphisms like **SP1-V7A** and **SP1-A1V** confer resistance by altering the structure and dynamics of the CACTD-SP1 binding pocket. These changes reduce the binding affinity and stabilizing effect of the drug, allowing the viral lifecycle to proceed [8].

The following diagram illustrates this mechanism of action and the basis for resistance:



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